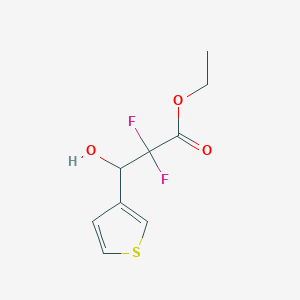

ETHYL 2,2-DIFLUORO-3-HYDROXY-3-(THIOPHEN-3-YL)PROPANOATE

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWLTBJXWOHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CSC=C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reformatsky Reaction-Based Approaches

The Reformatsky reaction is a cornerstone for constructing β-hydroxy esters. For the thiophen-3-yl variant, this would involve reacting ethyl bromodifluoroacetate with thiophen-3-carbaldehyde in the presence of zinc. The mechanism proceeds via a zinc enolate intermediate, which attacks the aldehyde carbonyl, followed by hydrolysis to yield the β-hydroxy ester.

Hypothetical Procedure :

-

Reagents : Ethyl bromodifluoroacetate (1.0 equiv), thiophen-3-carbaldehyde (1.1 equiv), activated zinc dust.

-

Conditions : Anhydrous tetrahydrofuran (THF), reflux under nitrogen, 12–16 hours.

-

Workup : Quench with aqueous NHCl, extract with ethyl acetate, purify via column chromatography (hexane/ethyl acetate).

Key Challenges :

Mannich Reaction Adaptations

A patent describing the synthesis of 4-hydroxy-5-fluoro-6-ethylpyrimidine (CN115043780B) offers insights into adapting Mannich reactions for fluorinated intermediates. While the original method uses propionaldehyde, substituting thiophen-3-carbaldehyde could theoretically yield the target compound:

-

Step 1 : Mannich reaction between ethyl difluoroacetate, formamidine acetate, and thiophen-3-carbaldehyde in methanol with acetic acid (pH 6.0) at 55–60°C.

-

Step 2 : Ring closure with sodium methoxide at ≤10°C to form a dihydro-pyrimidinone intermediate.

-

Step 3 : Thermal elimination of HF at 55–60°C to generate the final product.

Critical Considerations :

-

Solvent Selection : Methanol’s polarity may destabilize thiophene intermediates, necessitating alternative solvents like dichloromethane.

-

Acid-Base Dynamics : The original protocol’s pH control (6.0) may require adjustment to accommodate thiophene’s weaker basicity.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Unresolved Issues

Catalytic Enhancements

Introducing Lewis acids (e.g., ZnCl) might accelerate the Reformatsky reaction, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve interfacial interactions in biphasic systems.

Analytical Validation

Gas chromatography (GC) and thin-layer chromatography (TLC) conditions from the patent —e.g., petroleum ether/ethyl acetate (3:1)—require revalidation for the target compound’s polarity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The difluoro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent

Reduction: NaBH₄, LiAlH₄

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Formation of ethyl 2,2-difluoro-3-oxo-3-(thiophen-3-yl)propanoate

Reduction: Formation of this compound

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the difluoro and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features include:

- Fluorine Substituents: The 2,2-difluoro group enhances electronegativity and stability compared to non-fluorinated esters (e.g., ethyl propanoate, ethyl hexanoate) .

- Hydroxy Group: The C3 hydroxy group enables hydrogen bonding, contrasting with fully esterified analogs like methyl 2,3,3-trifluoro-3-methoxypropanoate .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Stability and Environmental Impact

- Fluorine Effects: The difluoro group likely increases metabolic stability compared to non-fluorinated esters, as seen in methyl trifluoro-methoxypropanoate .

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate (CAS Number: 883458-67-1) is an organic compound characterized by its unique structural features, which include difluoro and hydroxy groups along with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₀F₂O₃S

- Molecular Weight : 236.236 g/mol

- CAS Number : 883458-67-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoro and hydroxy groups facilitate hydrogen bonding, enhancing the compound's affinity for various enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular pathways linked to inflammation and cancer proliferation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor effects. For instance, in vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Table 2: Anti-inflammatory Activity Data

| Model | Dose (mg/kg) | Effect on Inflammatory Markers |

|---|---|---|

| Carrageenan-induced edema | 50 | Decreased swelling by 40% |

| LPS-induced inflammation | 25 | Reduced TNF-alpha levels by 50% |

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells treated with this compound revealed that the compound effectively reduced cell viability in a dose-dependent manner. The treatment led to significant apoptosis as indicated by increased levels of cleaved PARP and caspase activation.

Case Study 2: In Vivo Anti-inflammatory Effects

In a murine model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the recommended synthetic routes for ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation, fluorination, and esterification. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity due to their ability to stabilize intermediates.

- Catalysts : Lewis acids like BF₃ or transition metals (e.g., Pd) may facilitate fluorination or cross-coupling with the thiophene moiety .

- Temperature control : Low temperatures (−78°C to 0°C) are critical during fluorination to avoid side reactions .

- Purification : Column chromatography or recrystallization ensures high purity, with monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies fluorine environments and hydroxy/thiophene proton coupling. 2D HSQC NMR resolves ambiguities in crowded regions, particularly for the thiophene substituent .

- GC-FID/MS : Validates purity and detects volatile byproducts. Electron ionization (EI) MS fragments the ester group, aiding structural confirmation .

- IR Spectroscopy : Confirms the presence of hydroxy (broad ~3200 cm⁻¹) and carbonyl (strong ~1700 cm⁻¹) groups .

Q. What are the key considerations for ensuring purity and stability during synthesis and storage?

- Moisture control : Use anhydrous conditions and molecular sieves to prevent hydrolysis of the ester group .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to avoid photodegradation of the thiophene ring .

- Temperature : Long-term storage at −20°C minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing fluorinated esters with thiophene substituents?

Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

- Variable-temperature NMR : Resolves rotamers or conformational changes affecting the hydroxy and thiophene protons .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) reduce signal broadening, while ¹⁹F-¹H HOESY elucidates spatial proximity between fluorine and thiophene groups .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison with experimental data .

Q. What strategies are employed to investigate the enzyme inhibitory activity of this compound compared to its structural analogs?

- Comparative SAR studies : Substitute the thiophene ring with furan or phenyl groups (as in ’s table) to assess electronic effects on binding affinity .

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) under varying pH and temperature conditions .

- Docking simulations : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the difluoro-hydroxy motif and enzyme active sites .

Q. How does the electronic effect of the thiophen-3-yl group influence the reactivity of the hydroxy and difluoro substituents in nucleophilic reactions?

- Resonance effects : The thiophene sulfur donates electron density via conjugation, stabilizing the adjacent hydroxy group and enhancing its acidity. This facilitates deprotonation in basic conditions, promoting nucleophilic attacks .

- Steric hindrance : The 3-position of thiophene minimizes steric clash with the difluoro groups, allowing regioselective modifications (e.g., acylation at the hydroxy group) .

- Fluorine electronegativity : The 2,2-difluoro motif withdraws electron density, polarizing the carbonyl group and increasing electrophilicity for reactions like transesterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.